molecular formula C7H9F3O2 B11912184 (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B11912184
M. Wt: 182.14 g/mol
InChI Key: NYAYYEZWRSHEMJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid featuring a trifluoromethyl (-CF₃) substituent at the 3-position. The stereochemistry (1R,3S) plays a critical role in its interactions with biological targets and physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable motif in medicinal chemistry .

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1

InChI Key

NYAYYEZWRSHEMJ-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(CC1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation

Racemic trans-2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is treated with enantiopure amines such as (R)-2-amino-3-phenylpropanamide in acetonitrile at 60°C. The (1R,3R)-enantiomer preferentially crystallizes, achieving 86% ee and 29.5% yield after acidolysis. Solvent systems like ethyl acetate-heptane or isopropyl alcohol-heptane enhance crystallization efficiency, with optimal resolving agent ratios of 0.5–0.7 equivalents.

Table 1: Chiral Resolution Conditions and Outcomes

Resolving AgentSolventTemperatureYield (%)ee (%)
(R)-2-amino-3-phenylpropanamideAcetonitrile60°C29.586
(S)-1-phenylethan-1-amineAcetonitrile60°C27.893
(S)-2-amino-3-phenylpropanamideAcetonitrile60°C29.69

This method’s limitations include moderate yields due to incomplete crystallization and the need for stoichiometric chiral amines.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

A thiourea-catalyzed enantioselective reaction between cyclopentane precursors and trifluoromethylating agents achieves high stereocontrol. For example, (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is synthesized using 1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-phenylthiourea in diethyl ether at 20°C for 24 hours, yielding 96% product with >99% ee. The catalyst’s Brønsted acidity and hydrogen-bonding capacity stabilize transition states, favoring the (1R,3S)-configuration.

Transition Metal Catalysis

While direct examples for the trifluoromethylcyclopentane scaffold are scarce, analogous cyclobutane syntheses employ palladium-catalyzed C–H trifluoromethylation. Using TMSCF3 and a fluoride source, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is prepared in 40% yield via radical trifluoromethylation followed by deoxygenation with Bu3SnH. Adapting this to cyclopentane systems would require adjusting ring strain and steric effects.

De Novo Cyclopentane Construction

Cycloaddition Strategies

[2+2] Cycloadditions of trifluoromethylated alkenes with ketenes generate cyclopentane precursors. For instance, 4-oxocyclopentanecarboxylate derivatives react with TMSCF3 under fluoride activation to form CF3-substituted carbinols, which undergo deoxygenation and decarboxylation. This route avoids toxic tin reagents by using phenylsilane or Hantzsch ester alternatives, though yields drop to 23%.

Table 2: De Novo Synthesis Performance

Starting MaterialReagentDeoxygenation AgentYield (%)
4-OxocyclopentanecarboxylateTMSCF3Bu3SnH40
Cyclobutene monocarboxylateTMSCF3Phenylsilane23

Ring Expansion and Contraction

Ring expansion of cyclobutane to cyclopentane via vinyl triflate intermediates is theorized but underexplored. Hydrogenation of cyclopentene derivatives bearing CF3 groups, such as cis-3-(trifluoromethyl)cyclopentene-1-carboxylate, could stereoselectively yield the target compound, leveraging steric hindrance to favor 1,3-cis addition.

Stereochemical Control and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance diastereomeric salt solubility, enabling selective crystallization. For catalytic methods, ethereal solvents like diethyl ether improve enantioselectivity by stabilizing chiral intermediates. Elevated temperatures (60°C) accelerate resolution but risk racemization, necessitating careful optimization.

Reagent Stoichiometry

Using 0.5–0.7 equivalents of chiral amines minimizes waste while maintaining high ee. Excess TMSCF3 (1.2–1.5 equivalents) ensures complete trifluoromethylation but complicates purification.

Scalability and Industrial Considerations

The chiral resolution method is readily scalable, with demonstrated 20 g batches of intermediates. However, Bu3SnH-mediated deoxygenation poses safety and environmental concerns, driving research into Sn-free alternatives like photo-redox catalysis. Catalytic asymmetric synthesis offers greener profiles but requires expensive ligands and stringent inert conditions .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Converts to ketones or carboxylic acids.
  • Reduction : Forms alcohols from oxo groups.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitutions.

Research has indicated that (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid exhibits significant biological activities:

  • Enzyme Inhibition : It has been shown to inhibit several key enzymes involved in metabolic pathways. Below is a summary of its inhibitory effects:
EnzymeIC50 (µM)Comments
Acetylcholinesterase (AChE)19.2Moderate inhibition observed
Butyrylcholinesterase (BChE)13.2Moderate inhibition observed
Cyclooxygenase-2 (COX-2)N/APotential inhibitor based on structure activity relationship
Lipoxygenase (LOX-15)N/APotential inhibitor based on structure activity relationship

These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and inflammation.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Effects : Its ability to inhibit COX enzymes could lead to new anti-inflammatory drugs.
  • Anticancer Properties : The structural features may contribute to the development of novel anticancer agents.

Material Science

Research into the material properties of (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid has shown promise in creating advanced materials with unique characteristics:

  • Polymers : The compound can be used to synthesize polymers that exhibit enhanced stability and performance in various applications.

Case Study 1: Enzyme Inhibition Profile

In vitro studies demonstrated that (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid effectively inhibits acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission and their inhibition may have implications for neurodegenerative diseases.

Case Study 2: Synthesis of Anticancer Agents

A recent study explored the synthesis of novel derivatives based on (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid aimed at targeting cancer cells more effectively. Preliminary results indicated that these derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to existing treatments.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly impacts molecular properties compared to other substituents. Key comparisons include:

Compound Name Substituent LogP Boiling Point (°C) Molecular Weight Key Reference
(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid -CF₃ 2.51 406.5 246.3
(1R,3S)-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid 4-Fluorobenzoyl 2.51 406.5 290.3
(1R,3S)-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid 4-Ethylbenzoyl N/A N/A 246.3
(1R,3S,4S)-3-Amino-4-fluorocyclopentane-1-carboxylic acid -NH₂, -F N/A N/A 163.1

Key Observations :

  • The trifluoromethyl and 4-fluorobenzoyl substituents exhibit similar LogP values (~2.51), suggesting comparable lipophilicity .
Enzyme Inhibition Mechanisms
  • (1R,3S,4S)-3-Amino-4-fluorocyclopentane-1-carboxylic acid: A γ-aminobutyric acid (GABA) analogue, this compound inhibits human ornithine aminotransferase (hOAT) via covalent adduct formation. A single fluorine atom difference (vs. non-fluorinated analogues) alters the inactivation pathway, enhancing selectivity for hOAT over other aminotransferases .
  • Cycloleucine (1-Aminocyclopentane-1-carboxylic acid): Inhibits S-adenosylmethionine (SAM) synthesis. Activity is stereospecific: 1R,3R-methyl substitution retains potency, while 1S,3R-methyl reduces activity >10-fold .

Key Research Findings

  • Stereochemistry Matters : The 1R,3S configuration optimizes spatial alignment for enzyme active sites, as seen in hOAT inhibitors and SAM synthetase inhibitors .
  • Fluorine Enhances Selectivity: Fluorinated derivatives (e.g., 4-fluoro or trifluoromethyl) improve metabolic stability and target engagement compared to non-fluorinated analogues .
  • Bulk Tolerance : Larger substituents (e.g., benzoyl groups) are tolerated in antiviral compounds but may reduce solubility .

Biological Activity

(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a chiral compound notable for its trifluoromethyl group and carboxylic acid functional group attached to a cyclopentane ring. This unique structure enhances its lipophilicity and biological activity, making it a significant compound in medicinal chemistry and drug development. The trifluoromethyl group is known to improve metabolic stability and bioactivity, allowing the compound to interact with various biological targets.

  • Molecular Formula : C12_{12}H15_{15}F3_3O2_2
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 2639388-61-5

The biological activity of (1R,3S)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may function as an agonist or antagonist at various biological receptors, influencing critical signaling pathways involved in cellular responses. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Modulates enzyme activities involved in metabolic pathways.
Receptor Interaction Acts on specific receptors affecting cellular signaling.
Anticancer Potential Shows promise in inhibiting cancer cell proliferation.
Metabolic Stability Enhanced stability due to trifluoromethyl substitution.

Anticancer Activity

Recent studies have highlighted the potential of (1R,3S)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid in cancer research. For instance, compounds with similar structural features have been shown to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and leukemia models. The presence of the trifluoromethyl group significantly enhances the anticancer properties compared to non-fluorinated analogs.

  • Study Example : A study demonstrated that derivatives of trifluoromethyl cyclopentane compounds exhibited IC50_{50} values ranging from 0.86 μM to 2.63 μM against MCF-7 cells, indicating potent anticancer activity attributed to their structural characteristics .

Enzyme Interaction Studies

The compound has been evaluated for its interaction with specific enzymes involved in metabolic processes. The mechanism often involves binding to the active sites of these enzymes, leading to modulation of their activity.

  • Example Findings : Inhibition studies showed that certain derivatives could effectively inhibit DRAK1 and DRAK2 kinases, which are crucial in regulating apoptosis and cell cycle progression .

Synthesis and Optimization

The synthesis of (1R,3S)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves several steps including the formation of the cyclopentane ring and the introduction of functional groups. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Table 2: Synthetic Route Overview

StepReagents UsedPurpose
CyclizationCyclopentene derivativesForm cyclopentane ring
TrifluoromethylationTrifluoromethyl iodideIntroduce trifluoromethyl group
CarboxylationCarbon dioxide or carboxylic acidsAdd carboxylic acid functionality

Q & A

Basic: What are the critical steps in synthesizing (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid, and how is stereochemical control achieved?

Methodological Answer:
Synthesis typically involves cyclopropanation or cyclopentane ring formation with stereochemical control via chiral catalysts or protecting group strategies. For example:

  • Stereoselective Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) with diazo compounds to ensure correct spatial arrangement of substituents .
  • Trifluoromethyl Introduction : Employ nucleophilic trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions to avoid racemization .
  • Carboxylic Acid Protection : Use tert-butoxycarbonyl (Boc) groups to preserve the carboxylic acid functionality during subsequent reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .

Key Evidence : Reaction steps and NMR data for intermediates in (e.g., Boc-protected intermediates, deprotection to yield final product) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what data markers validate its structure?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Analyze splitting patterns and coupling constants to confirm stereochemistry. For example:
    • ¹H NMR: Look for vicinal coupling (J = 8–16 Hz) in the cyclopentane ring to distinguish cis/trans isomerism .
    • ¹⁹F NMR: Peaks near δ −88 to −91 ppm confirm the trifluoromethyl group’s presence and electronic environment .
  • HRMS : Match exact mass (e.g., M+Na⁺ or M+H⁺) to theoretical values (e.g., ±0.0004 Da tolerance) for molecular formula confirmation .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Key Evidence : NMR and HRMS data for intermediates and final products in .

Advanced: How does the trifluoromethyl group influence biochemical interactions compared to non-fluorinated analogues?

Methodological Answer:

  • Electronegativity and Binding : The CF₃ group enhances binding affinity via hydrophobic interactions and dipole effects. Compare inhibitory potency using enzyme assays (e.g., IC₅₀ values) with fluorinated vs. non-fluorinated analogues .
  • Metabolic Stability : Assess resistance to oxidative degradation using liver microsome assays. Fluorine’s electron-withdrawing effect reduces CYP450-mediated metabolism .
  • Computational Modeling : Perform molecular dynamics (MD) simulations to visualize how CF₃ affects protein-ligand interactions (e.g., ESP charge calculations to map electrostatic complementarity) .

Key Evidence : Enzyme inhibition studies and MD simulations in .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent chemical shift changes (e.g., coalescence temperature for dynamic processes) .
  • 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial proximities to distinguish diastereomers or conformers .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon connectivity in complex splitting patterns .
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., cyclopentane carboxylic acids with fluorinated substituents) .

Key Evidence : Multi-dimensional NMR data in and crystallographic validation in .

Advanced: What computational strategies predict the compound’s bioavailability and target selectivity?

Methodological Answer:

  • Pharmacophore Modeling : Map electrostatic and steric features to screen for off-target interactions (e.g., using Schrödinger’s Phase) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or diastereomers to optimize selectivity .
  • ADMET Prediction : Use tools like SwissADME to estimate logP, solubility, and blood-brain barrier penetration based on substituent effects (e.g., CF₃ vs. CH₃) .

Key Evidence : MD simulations and selectivity studies in .

Basic: How are intermediates purified to ensure high enantiomeric excess (ee) in the final product?

Methodological Answer:

  • Chiral Column Chromatography : Use columns packed with cellulose- or amylase-derived stationary phases for enantiomer separation .
  • Recrystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate crystals with >98% ee .
  • Ion-Exchange Resins : Employ Dowex resins to remove acidic/basic impurities from protected intermediates .

Key Evidence : Purification protocols in (e.g., silica gel chromatography, cation exchange) .

Advanced: What mechanistic insights explain the compound’s covalent inactivation of enzymes?

Methodological Answer:

  • Mass Spectrometry (Intact Protein) : Identify covalent adducts by detecting mass shifts (e.g., +152 Da for CF₃ group attachment) .
  • Fluoride Ion Release Assays : Quantify F⁻ liberation during inactivation to distinguish between nucleophilic substitution vs. addition-aromatization mechanisms .
  • X-ray Crystallography : Resolve Michaelis complexes or transition-state analogs to map active-site modifications .

Key Evidence : Covalent inhibition mechanisms in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.